molecular formula C19H13BrN2O2 B12453328 2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide

Katalognummer: B12453328
Molekulargewicht: 381.2 g/mol
InChI-Schlüssel: WCSATTDLAXFOIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide is an organic compound with the molecular formula C19H13BrN2O2 It is a derivative of naphthalene and is characterized by the presence of a bromine atom and a cyanophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide typically involves the reaction of 1-bromonaphthalene with 2-cyanophenylacetic acid in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Wissenschaftliche Forschungsanwendungen

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide involves its interaction with molecular targets and pathways within a system. The bromine atom and cyanophenyl group play crucial roles in its reactivity and interactions. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(1-bromonaphthalen-2-yl)oxy]-N-(2-cyanophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry, where specific interactions and transformations are required .

Eigenschaften

Molekularformel

C19H13BrN2O2

Molekulargewicht

381.2 g/mol

IUPAC-Name

2-(1-bromonaphthalen-2-yl)oxy-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C19H13BrN2O2/c20-19-15-7-3-1-5-13(15)9-10-17(19)24-12-18(23)22-16-8-4-2-6-14(16)11-21/h1-10H,12H2,(H,22,23)

InChI-Schlüssel

WCSATTDLAXFOIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CC=CC=C3C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.